Bhc-9C - 104807-41-2

Bhc-9C

Catalog Number: EVT-1168321
CAS Number: 104807-41-2
Molecular Formula: C37H64N4O2
Molecular Weight: 596.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Bhc-9C is classified as a synthetic derivative of coumarin. Coumarins are often categorized based on their substituents and structural variations, which can significantly influence their biological activity and solubility properties. This compound has been identified as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds .

Synthesis Analysis

The synthesis of Bhc-9C involves several key steps that typically include the formation of the coumarin core followed by various substitution reactions. While specific synthetic routes for Bhc-9C are not extensively documented in the available literature, general methods for synthesizing coumarin derivatives often involve:

  1. Condensation Reactions: The initial step usually involves the condensation of phenolic compounds with α,β-unsaturated carbonyl compounds.
  2. Substitution Reactions: Following the formation of the coumarin skeleton, further modifications may include halogenation or alkylation to introduce specific functional groups.

For example, one common method involves reacting salicylaldehyde with malonic acid in the presence of a catalyst to form a coumarin derivative, which can then be further modified to yield Bhc-9C . The precise reaction conditions such as temperature, solvent choice, and reaction time can greatly affect yield and purity.

Molecular Structure Analysis

Bhc-9C features a typical coumarin structure characterized by a fused benzene and α-pyrone ring system. The molecular formula is C₁₃H₉BrO₃, indicating the presence of bromine as a substituent on the aromatic ring.

Structural Characteristics

  • Molecular Weight: Approximately 297.11 g/mol.
  • Functional Groups: The compound contains hydroxyl (-OH) and bromine (Br) substituents that influence its reactivity and solubility.
  • 3D Structure: The spatial arrangement of atoms allows for various interactions with biological targets, making it suitable for medicinal applications.

The molecular structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its configuration and conformation .

Chemical Reactions Analysis

Bhc-9C participates in several types of chemical reactions typical for coumarin derivatives:

  1. Halogenation: The presence of bromine allows for electrophilic substitution reactions.
  2. Esterification: Bhc-9C can undergo esterification reactions to form more complex derivatives.
  3. Reduction Reactions: The compound may also be reduced to form corresponding alcohols or other functionalized products.

Each reaction type requires specific conditions such as temperature, solvent systems, and catalysts to optimize yields .

Mechanism of Action

The mechanism of action for Bhc-9C primarily relates to its interaction with biological targets at the cellular level. Coumarins have been shown to exert various pharmacological effects through:

  1. Inhibition of Enzymatic Activity: Many coumarins inhibit enzymes such as cyclooxygenase or lipoxygenase, which are involved in inflammatory processes.
  2. Antioxidant Activity: They may also act as antioxidants by scavenging free radicals.
  3. Modulation of Cell Signaling Pathways: Coumarins can influence signaling pathways related to apoptosis and cell proliferation.

Research indicates that the specific substituents on the coumarin core can significantly alter these mechanisms, enhancing or diminishing their therapeutic effects .

Physical and Chemical Properties Analysis

Bhc-9C exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water due to hydrophobic characteristics.
  • Melting Point: Specific melting point data is not widely reported but is essential for determining purity.
  • Stability: The compound's stability can be affected by light exposure due to its chromophoric properties.

These properties are critical when considering the compound's applications in both laboratory settings and potential therapeutic uses .

Applications

Bhc-9C has several significant applications within scientific research:

  1. Pharmaceutical Development: Used as a precursor in synthesizing bioactive compounds with potential therapeutic effects against various diseases.
  2. Biological Studies: Employed in studies investigating cellular processes due to its ability to modulate signaling pathways.
  3. Chemical Biology: Acts as a tool compound for understanding drug resistance mechanisms in cancer therapy.

The versatility of Bhc-9C makes it an important compound in medicinal chemistry and biological research .

Introduction to BHC-9C (FR Y-9C) Reporting

Definition and Regulatory Scope of FR Y-9C

The FR Y-9C report is formally defined as the primary collection instrument for consolidated financial data from large domestic bank holding companies, savings and loan holding companies, U.S. intermediate holding companies established by foreign banking organizations, and securities holding companies. Its core function is the aggregation of standardized financial information across the entire consolidated entity, encompassing the parent company and all its controlled subsidiaries, irrespective of their specific business activities (banking or non-banking) [1].

  • Regulatory Scope and Respondent Panel: Mandatory filing of the FR Y-9C report is required for top-tier holding companies meeting specific asset-size thresholds or qualitative criteria. The primary asset threshold is set at total consolidated assets of $3 billion or more. Critically, certain holding companies may be required to file regardless of their asset size if they meet other supervisory criteria deemed significant by the Federal Reserve. The rule stipulates that only the top-tier holding company within a tiered organizational structure must submit the report, encompassing the entire consolidated organization [1].
  • Content Structure: The report mandates detailed quarterly submissions comprising:
  • A consolidated balance sheet, providing a snapshot of assets, liabilities, and equity.
  • A consolidated income statement, detailing revenue, expenses, and profitability.
  • Numerous supporting schedules offering granular detail on specific areas such as loan portfolios, securities holdings, derivatives activity, trading assets and liabilities, off-balance sheet commitments and contingencies, regulatory capital calculations, and risk-weighted assets [1].
  • Purpose and Utility: The collected information serves as the Federal Reserve's principal analytical tool for monitoring the financial condition, performance trends, risk profiles, and capital adequacy of holding company organizations during intervals between on-site examinations. It facilitates peer analysis, trend identification, and the early detection of emerging vulnerabilities. The data is indispensable for enforcing compliance with regulations such as the Bank Holding Company Act and enhanced prudential standards established under the Dodd-Frank Act [1] [3].

Table 1: Entities Subject to FR Y-9C Reporting Requirements

Entity TypeDefinitionReporting Trigger (Generally)
Bank Holding Company (BHC)A company that controls one or more U.S. banks.≥ $3 billion in consolidated assets
Savings and Loan Holding Company (SLHC)A company that controls one or more U.S. thrift institutions.≥ $3 billion in consolidated assets
U.S. Intermediate Holding Company (IHC)A U.S. subsidiary of a Foreign Banking Organization (FBO) established to hold its U.S. subsidiaries.FBO Global Assets ≥ $50 billion, IHC assets ≥ $3 billion
Securities Holding Company (SHC)A non-bank company that owns at least one registered securities broker/dealer and is subject to Federal Reserve supervision.≥ $3 billion in consolidated assets

Historical Evolution of Consolidated Financial Reporting for Bank Holding Companies

The development of the FR Y-9C report reflects the evolution of banking structure, regulatory philosophy, and the increasing complexity of financial holding companies over nearly five decades.

  • Origins and Initial Framework (1978): The genesis of consolidated holding company reporting began in 1978 with the introduction of the original FR Y-9 report. This form emerged alongside the growing recognition that the parent holding company structure played a pivotal role in the overall health and risk profile of affiliated banks [1].
  • Parallelism and Standardization (1985-1986): A significant revision occurred in 1985, driven by the need to align holding company reporting more closely with the Reports of Condition and Income (Call Reports) filed by commercial banks themselves. This alignment enhanced comparability between bank-level and holding-company-level data. A further major restructuring took place in June 1986. The singular FR Y-9 report was bifurcated into two distinct reports: the FR Y-9C (Consolidated Financial Statements) focusing on the entire corporate group, and the FR Y-9LP (Parent Company Only Financial Statements of Large Holding Companies) focusing solely on the parent entity's financials [1] [3].
  • Integration of Risk-Based Capital (1990): Responding to the international Basel I Accord, the Federal Reserve incorporated several new schedules into the FR Y-9C in September 1990. These additions were specifically designed to allow regulators to calculate and monitor risk-based capital ratios, marking a shift towards risk-sensitive capital adequacy assessment [1].
  • Threshold Adjustments for Burden Reduction: The asset-size threshold determining mandatory FR Y-9C filing has been periodically increased to reduce regulatory burden on smaller, less complex organizations, reflecting inflation, industry consolidation, and asset growth:
  • March 2006: Threshold increased from $150 million to $500 million.
  • March 2015: Threshold increased from $500 million to $1 billion.
  • September 2018: Threshold increased from $1 billion to $3 billion [1] [2].
  • Counterpart for Smaller Institutions (FR Y-9SP): Recognizing the differing risk profiles and burdens, a less complex, semi-annual report (FR Y-9SP - Parent Company Only Financial Statements for Small Holding Companies) was maintained for BHCs, SLHCs, and SHCs with consolidated assets below the $3 billion threshold. This report collects parent-only data on a less frequent basis [2].

Table 2: Evolution of FR Y-9C Reporting Thresholds

Effective DateAsset-Size ThresholdPrimary Rationale
1978 (Inception as FR Y-9)Not explicitly stated in sources (inferred lower)Initial framework
Pre-March 2006$150 millionStandard for period
March 2006$500 millionInflation, industry consolidation, normal asset growth
March 2015$1 billionRespondent burden reduction
September 2018$3 billionRespondent burden reduction, focus on larger systemic entities

Role of Consolidated Financial Statements for Bank Holding Companies (FR Y-9C) in U.S. Financial Supervision Post-Dodd-Frank Act

The Dodd-Frank Wall Street Reform and Consumer Protection Act (Dodd-Frank Act), enacted in July 2010, fundamentally reshaped the U.S. financial regulatory landscape, significantly amplifying the importance and scope of the FR Y-9C report.

  • Expansion of Supervisory Reach: Title III of the Dodd-Frank Act abolished the Office of Thrift Supervision (OTS) on July 21, 2011, transferring all supervisory authorities, including rulemaking and reporting requirements, for Savings and Loan Holding Companies (SLHCs) to the Federal Reserve. Consequently, SLHCs meeting the asset threshold became subject to FR Y-9C reporting. A phased-in approach for SLHC reporting commenced on March 31, 2012 [1] [2].
  • Enhanced Prudential Standards (Section 165): Section 165 of the Dodd-Frank Act mandated the Federal Reserve to establish enhanced prudential standards (EPS) for large, systemically important financial institutions, including Bank Holding Companies (BHCs) and Foreign Banking Organizations (FBOs) with $50 billion or more in total global consolidated assets. The data collected via the FR Y-9C is absolutely foundational for implementing, calibrating, and monitoring compliance with these EPS, which include stringent capital, liquidity, stress testing, risk management, and debt-to-equity limits [4].
  • Intermediate Holding Company Requirement for FBOs (2016): A critical rule implementing Section 165 was finalized in June 2016. This rule required Foreign Banking Organizations (FBOs) with $50 billion or more in global assets to establish a U.S. Intermediate Holding Company (IHC) to hold their U.S. subsidiaries. Effective July 1, 2016, these IHCs became subject to Federal Reserve capital requirements (Regulation YY) and mandatory FR Y-9C reporting, provided they meet the $3 billion asset threshold. This brought a significant population of large foreign-owned U.S. operations firmly under the FR Y-9C reporting umbrella, enhancing transparency and oversight of their U.S. activities [1] [4].
  • Systemic Risk Assessment and Categorization: FR Y-9C data is instrumental in the Federal Reserve's assessment of systemic risk. It feeds into tools like the Systemic Risk Report (FR Y-15) and is used to calculate key indicators (e.g., total consolidated assets, cross-jurisdictional activity, off-balance sheet exposure, weighted short-term wholesale funding) that determine the categorization of banking organizations (e.g., Category II, III, IV) under Regulation YY. These categories dictate the specific stringency of EPS applicable to each firm [4].
  • Data Transparency and Industry Analysis: While containing confidential firm-specific details, aggregated FR Y-9C data, with certain exceptions, is considered public information. It is published in the Federal Reserve Bulletin and the Uniform Bank Holding Company Performance Report (BHCPR). Microdata (individual firm reports) can also be accessed, often with a lag, through the Board's Freedom of Information Office procedures. This data supports extensive academic research, industry benchmarking, and analysis by rating agencies and investors [1] [3].

The Consolidated Financial Statements for Bank Holding Companies (FR Y-9C) stands as an indispensable pillar of U.S. financial supervision. From its origins in the late 1970s, through significant structural reforms in the 1980s and 1990s, and culminating in its central role post-Dodd-Frank Act for overseeing domestic holding companies, large foreign-owned U.S. intermediate holding companies, savings and loan holding companies, and securities holding companies, the FR Y-9C provides regulators with the comprehensive, standardized, and timely consolidated financial data essential for monitoring systemic stability and enforcing prudential standards. Its evolution in scope and threshold reflects a continuous effort to balance regulatory oversight with burden reduction, focusing resources on the largest and most complex financial entities whose failure could pose the greatest risk to the financial system [1] [2] [4].

Properties

CAS Number

104807-41-2

Product Name

Bhc-9C

IUPAC Name

N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]nonane-1,9-diamine

Molecular Formula

C37H64N4O2

Molecular Weight

596.9 g/mol

InChI

InChI=1S/C37H64N4O2/c1-42-36-24-14-12-22-34(36)32-40-30-20-10-8-18-28-38-26-16-6-4-3-5-7-17-27-39-29-19-9-11-21-31-41-33-35-23-13-15-25-37(35)43-2/h12-15,22-25,38-41H,3-11,16-21,26-33H2,1-2H3

InChI Key

HBSRKMYFWZTMRQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNCCCCCCNCCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC

Synonyms

BHC-9C
N,N'-di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride

Canonical SMILES

COC1=CC=CC=C1CNCCCCCCNCCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.